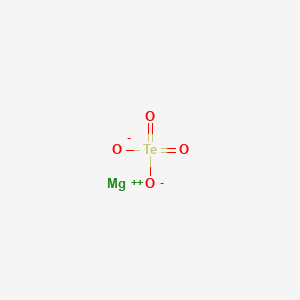
Magnesium tellurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium tellurate is an inorganic compound with the chemical formula MgTeO3. It is a tellurate, meaning it contains the tellurate ion, TeO3^2-, where tellurium is in its +6 oxidation state. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium tellurate can be synthesized through a solid-state reaction involving magnesium oxide and tellurium dioxide. The reaction typically occurs at high temperatures:
MgO+TeO2→MgTeO3
Another method involves reacting tellurium dichloride in a solution of magnesium chloride:
MgCl2+2TeCl2+3H2O→Te+MgTeO3+6HCl
In this case, the product is often a pentahydrate or hexahydrate form, such as MgTeO3·5H2O or MgTeO3·6H2O .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-state reactions. The reactants are mixed in stoichiometric amounts and heated in a furnace at high temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tellurium compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize this compound.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound.
Substitution Reactions: These reactions often occur in aqueous solutions with various anions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.
Applications De Recherche Scientifique
Magnesium tellurate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tellurium compounds and in studies of tellurium chemistry.
Mécanisme D'action
The mechanism by which magnesium tellurate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium telluride (MgTe): Similar in composition but differs in oxidation state and properties.
Magnesium selenate (MgSeO4): Similar structure but contains selenium instead of tellurium.
Magnesium sulfate (MgSO4): Contains sulfur instead of tellurium and has different chemical properties.
Uniqueness
Magnesium tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
15852-08-1 |
|---|---|
Formule moléculaire |
MgO4Te |
Poids moléculaire |
215.9 g/mol |
Nom IUPAC |
magnesium;tellurate |
InChI |
InChI=1S/Mg.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
LGASAICTCFRDSN-UHFFFAOYSA-L |
SMILES canonique |
[O-][Te](=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


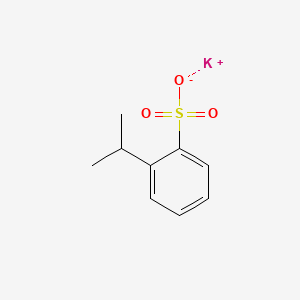


![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

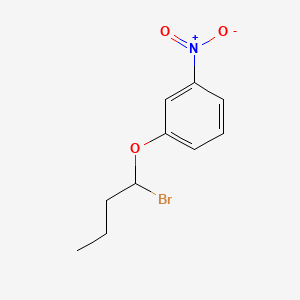
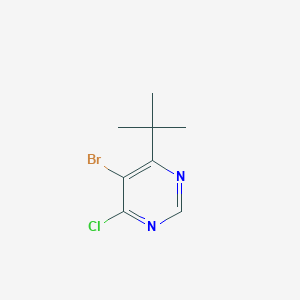
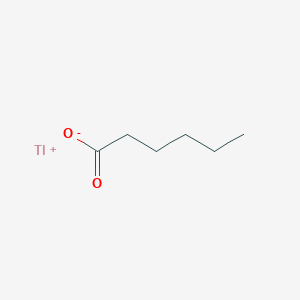
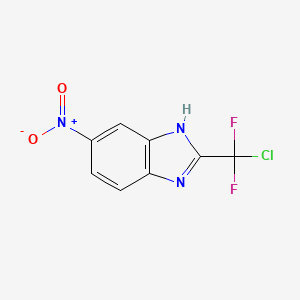
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
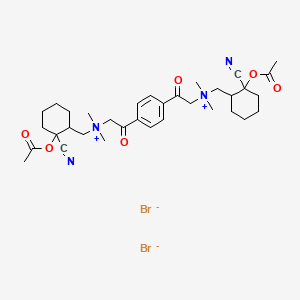
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
